8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 4-ethylpiperazinyl group at the 8th position and a 4-fluorobenzyl substituent at the 7th position. The purine core is substituted with a methyl group at the 3rd position, contributing to its structural rigidity and pharmacological stability. The 4-fluorobenzyl group enhances lipophilicity and may improve target binding through hydrophobic interactions, while the ethylpiperazine moiety influences solubility and receptor affinity .
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHHWJFOCVKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules. Its unique structure incorporates an ethylpiperazine moiety and a fluorobenzyl group, which may influence its biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2F. The compound has a molecular weight of approximately 360.43 g/mol. The presence of the fluorobenzyl group is expected to enhance lipophilicity and possibly improve receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial in cellular signaling and regulation.
Potential Targets:
- Kinases : Inhibition may lead to altered phosphorylation states of target proteins.
- Phosphodiesterases : Modulation can influence cyclic nucleotide levels (cAMP and cGMP), affecting numerous physiological processes.
Antitumor Activity
Recent studies have indicated that purine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF-7 | 3.5 | |
| 8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl) | A549 | 2.8 |
Neuroprotective Effects
The ethylpiperazine moiety may confer neuroprotective properties. Studies suggest that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress.
Antimicrobial Activity
Preliminary assessments indicate potential antimicrobial effects against various pathogens, including bacteria and fungi. This activity could be linked to the compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.
Study 1: Antitumor Efficacy
In a recent study conducted on A549 lung cancer cells, this compound exhibited an IC50 value of 2.8 µM, demonstrating potent antitumor activity compared to other tested derivatives .
Study 2: Neuroprotection
Another investigation into neuroprotective effects revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide . This suggests a potential therapeutic application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives such as caffeine and theophylline:
| Compound | Structure | Biological Activity |
|---|---|---|
| Caffeine | Xanthine derivative | CNS stimulant |
| Theophylline | Xanthine derivative | Bronchodilator |
| 8-(4-Ethylpiperazin) | Purine derivative | Antitumor/Neuroprotective |
Comparison with Similar Compounds
Substituent Variations at the 8th Position (Piperazine Modifications)
The 8th position is critical for modulating receptor interactions. Key analogs and their properties include:
Substituent Variations at the 7th Position
The 7th position influences steric and electronic interactions with target proteins:
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s 4-fluorobenzyl and ethylpiperazinyl groups confer moderate logP values (~2.5–3.0), balancing membrane permeability and solubility. Hydroxyethyl analogs () exhibit lower logP (~1.8), favoring renal excretion .
- Receptor Affinity: Arylpiperazinyl derivatives () with bulky lipophilic groups show nanomolar affinity for 5-HT1A receptors (Ki < 10 nM). The target compound’s ethyl group may mimic these effects, though fluorobenzyl could introduce unique steric interactions .
- Metabolic Stability: Fluorine at the 7th position reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ) .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, 8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, is a purine derivative with strategic substitutions at the 3-, 7-, and 8-positions. Its molecular architecture comprises:
- A purine-2,6-dione core (xanthine scaffold) with a methyl group at N3.
- A 4-fluorobenzyl moiety at N7.
- A 4-ethylpiperazin-1-yl group at C8.
Synthetic challenges include:
- Selective functionalization of the purine core to avoid competing reactions at N1, N3, N7, and C8.
- Introduction of the bulky 4-ethylpiperazine group at C8, which requires activation of the purine ring.
- Compatibility of protecting groups during sequential alkylation steps.
Retrosynthetic Analysis
Retrosynthetic disassembly suggests three key fragments (Figure 1):
- Xanthine core (3-methyl-1H-purine-2,6-dione).
- 4-Fluorobenzyl bromide for N7 alkylation.
- 4-Ethylpiperazine for C8 substitution.
The synthesis likely proceeds via:
- Halogenation at C8 to introduce a leaving group (e.g., bromine).
- Nucleophilic aromatic substitution (SNAr) with 4-ethylpiperazine.
- Alkylation at N7 using 4-fluorobenzyl bromide.
Stepwise Synthetic Routes
Route 1: Sequential Alkylation and Substitution
Synthesis of 3-Methylxanthine
The xanthine core is prepared via Traube synthesis:
- Condensation of urea with ethyl cyanoacetate under acidic conditions to form 6-amino-1H-pyrimidine-2,4-dione.
- Cyclization with methyl isocyanate to install the N3 methyl group.
C8 Bromination
Bromination at C8 is achieved using phosphorus oxybromide (POBr3) in dimethylformamide (DMF) at 80°C for 6 hours. This step activates the position for subsequent substitution.
Intermediate : 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione.
SNAr Reaction with 4-Ethylpiperazine
The brominated intermediate reacts with 4-ethylpiperazine in the presence of potassium carbonate and palladium(II) acetate in acetonitrile at 100°C for 12 hours. This coupling step introduces the piperazine moiety.
Intermediate : 8-(4-Ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
N7 Alkylation with 4-Fluorobenzyl Bromide
The N7 position is alkylated using 4-fluorobenzyl bromide in tetrahydrofuran (THF) with sodium hydride as a base at 0°C to room temperature.
Product : Target compound isolated in 68% yield after recrystallization from ethanol.
Route 2: One-Pot Tandem Functionalization
A more efficient approach employs tandem reactions to reduce purification steps:
- Simultaneous C8 and N7 Functionalization :
Yield : 52% (lower than Route 1 due to competing side reactions).
Critical Reaction Optimization
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Drivers
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (Route 1) vs. 28 kg/kg (Route 2).
- Waste Streams : DMF and acetonitrile are recovered via distillation (90% efficiency).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
